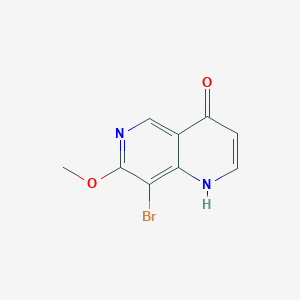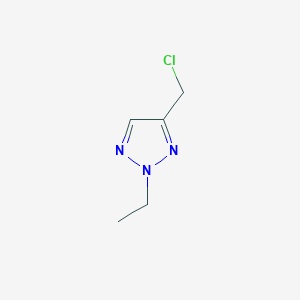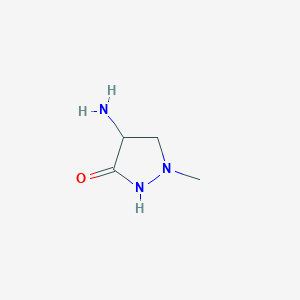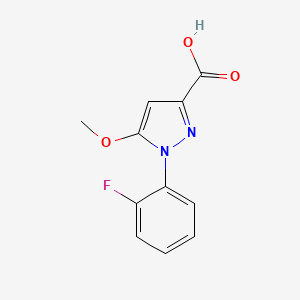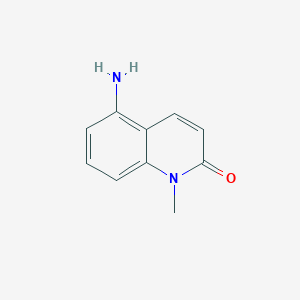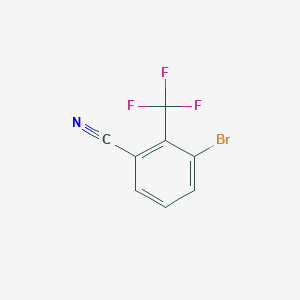
2-(4-Bromophenyl)-1,1-difluoropropan-2-ol
概要
説明
The compound “2-(4-Bromophenyl)-1,1-difluoropropan-2-ol” is likely to be an organic compound containing a bromophenyl group, a difluoropropanol group, and a hydroxyl group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl and hydroxyl groups .科学的研究の応用
Catalytic Arylation Reactions
The compound 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol can be involved in catalytic arylation reactions. For instance, biphenyl-2-ols, which are structurally related, have been shown to undergo regioselective mono- and diarylation with aryl iodides in the presence of a palladium catalyst, leading to the formation of derivatives like terphenyl-2-ol and diphenylbiphenyl-2-ol (Satoh et al., 1998).
Environmental Concerns and Estrogenic Activity
The environmental impact and estrogenic activity of brominated compounds like this compound are significant areas of research. For example, the combustion of electronic waste containing brominated flame-retardants has raised concerns due to the release of estrogenic compounds, including derivatives similar to this compound (Owens et al., 2007).
Photocatalytic Reactions
This compound also has potential applications in photocatalytic reactions. An example can be found in the use of related bromophenyl compounds in photocatalytic defluorinative reactions, which are useful in synthesizing various organic molecules (Zeng et al., 2022).
Synthesis of Novel Compounds
The synthesis of novel compounds using bromophenyl derivatives is another area of application. For instance, synthesis and study of thiourea derivatives, including compounds with bromophenyl groups, have been conducted to explore their antipathogenic properties (Limban et al., 2011).
Molecular Electronics
In the field of molecular electronics, aryl bromides like this compound are used as building blocks for molecular wires, crucial for the development of electronic devices at the molecular level (Stuhr-Hansen et al., 2005).
作用機序
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Mode of Action
Based on its structural similarity to other compounds, it may participate in reactions involving electrophilic aromatic substitution . In such reactions, the bromine atom on the phenyl ring could potentially act as a leaving group, allowing the compound to interact with its targets .
Biochemical Pathways
Compounds with similar structures have been shown to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds, which are crucial in many biochemical pathways .
Result of Action
Similar compounds have been shown to have various biological activities, including antimicrobial and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Safety and Hazards
生化学分析
Biochemical Properties
2-(4-Bromophenyl)-1,1-difluoropropan-2-ol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to significant changes in enzyme activity, affecting neurotransmission and potentially leading to various physiological effects.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Additionally, it has been found to affect the activity of various signaling molecules, thereby altering cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby affecting neurotransmission . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. This compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the overall impact of this compound on biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on the organism.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,8,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHGHWIMGNZPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229116 | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887781-90-0 | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887781-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(difluoromethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001229116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)
![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)



